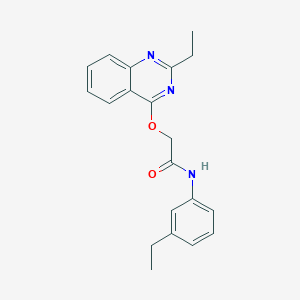![molecular formula C15H20N4O3S B2820130 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one CAS No. 1798035-50-3](/img/structure/B2820130.png)
2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of azetidines and benzo triazoles. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the benzo triazole ring: This can be achieved through the cyclization of ortho-substituted anilines with nitrous acid.
Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the benzo triazole and azetidine intermediates using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Dihydro derivatives of the benzo triazole ring.
Substitution: Substituted derivatives at the sulfonyl group.
Aplicaciones Científicas De Investigación
Chemistry
Intermediates in Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could potentially act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d][1,2,3]triazole: A simpler analog without the azetidine and sulfonyl groups.
Azetidine-1-sulfonyl derivatives: Compounds with similar azetidine and sulfonyl structures but different substituents.
Uniqueness
Structural Complexity: The combination of benzo triazole and azetidine rings with a sulfonyl group makes it unique.
Its diverse functional groups allow for a wide range of applications in different fields.
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(2)10-23(21,22)12-7-18(8-12)15(20)9-19-14-6-4-3-5-13(14)16-17-19/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVJFZRFNJNZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2820048.png)
![N-[3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2820051.png)
![(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2820056.png)
![10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2820057.png)


![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2820061.png)


![1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid](/img/structure/B2820064.png)
![{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid](/img/structure/B2820065.png)

![[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B2820068.png)
